(7-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone

Histamine H4 receptor Radioligand binding Structure-activity relationship

(7-Bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone (CAS 459168-51-5) is a synthetic, small-molecule indole-piperazine carboxamide that acts as a ligand at the human histamine H4 receptor (hH4R). It belongs to the well-characterized structural class derived from indol-2-yl-(4-methylpiperazin-1-yl)-methanones, a series for which extensive structure–activity relationship (SAR) data have been published.

Molecular Formula C14H16BrN3O
Molecular Weight 322.20 g/mol
CAS No. 459168-51-5
Cat. No. B12591340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone
CAS459168-51-5
Molecular FormulaC14H16BrN3O
Molecular Weight322.20 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC3=C(N2)C(=CC=C3)Br
InChIInChI=1S/C14H16BrN3O/c1-17-5-7-18(8-6-17)14(19)12-9-10-3-2-4-11(15)13(10)16-12/h2-4,9,16H,5-8H2,1H3
InChIKeyJHFKQCKHXVCFDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone (CAS 459168-51-5): Key Compound Profile for H4-Receptor-Focused Procurement


(7-Bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone (CAS 459168-51-5) is a synthetic, small-molecule indole-piperazine carboxamide that acts as a ligand at the human histamine H4 receptor (hH4R). It belongs to the well-characterized structural class derived from indol-2-yl-(4-methylpiperazin-1-yl)-methanones, a series for which extensive structure–activity relationship (SAR) data have been published [1][2]. The compound carries a bromine substituent at the indole 7-position, a substitution pattern that distinguishes it from the canonical 5-substituted H4 antagonists such as JNJ-7777120 (5-chloro) and influences both its receptor affinity and functional profile. Its molecular formula is C₁₄H₁₆BrN₃O (MW = 322.20 g/mol) [3].

Why Indole 7-Bromo Substitution Cannot Be Replaced by 5-Halo or Unsubstituted Analogs in H4 Receptor Studies


Within the indole-piperazine carboxamide class, H4 receptor affinity and functional antagonism are exquisitely sensitive to the position and nature of the halogen substituent. The prototypical 5-chloro derivative JNJ-7777120 achieves a Ki of 4 nM, while the unsubstituted parent compound shows a Ki of 17 nM [1]. In contrast, moving the bromine to the 7-position yields a Ki of 61 nM, a quantitatively distinct affinity profile that alters target engagement, downstream signaling, and potentially off-target interactions. The SAR data demonstrate that 7-substituted analogs, as a group, exhibit improved activity compared to the unsubstituted parent but do not recapitulate the potency of 5-substituted congeners, implying that the binding pocket interactions differ meaningfully between these substitution patterns [1]. Consequently, substituting a 7-bromo compound with a 5-halo or unsubstituted analog in an experimental protocol would introduce a confounding change in receptor occupancy and pharmacodynamic behavior, undermining reproducibility and interpretation of H4-mediated pharmacology.

Quantitative Differentiation Evidence for (7-Bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone Against Closest Analogs


H4 Receptor Binding Affinity (Ki): 7-Bromo vs. 5-Chloro, 5-Bromo, and Unsubstituted Indole Comparators

The target compound (7-Br) exhibits a Ki of 61 nM for the recombinant human histamine H4 receptor, measured by displacement of [³H]histamine in SK-N-MC cells [1]. This affinity is 15.3-fold weaker than the 5-chloro reference antagonist JNJ-7777120 (Ki = 4 nM) and 7.6-fold weaker than the 5-bromo analog (Ki = 8 nM), both measured under the same assay conditions [2]. It is 3.6-fold weaker than the unsubstituted parent indole (Ki = 17 nM) [2]. Compared with the 7-amino congener (Ki = 8 nM), the 7-bromo compound is 7.6-fold less potent, indicating that at the 7-position, amino substitution is more favorable for affinity than bromo [3]. The 5,7-difluoro analog (Ki = 14 nM) also outperforms the 7-bromo compound by 4.4-fold [4].

Histamine H4 receptor Radioligand binding Structure-activity relationship

Indole Substitution Position Dictates Functional Antagonism Potency: pA₂ Class-Level Inference for 7-Substituted Analogs

In the Venable et al. (2005) study, functional antagonism was assessed by Schild analysis of forskolin-stimulated cAMP-mediated reporter gene activity in SK-N-MC cells expressing the human H4 receptor, reported as pA₂ values for compounds with Ki < 75 nM [1]. The 5-chloro analog JNJ-7777120 achieved a pA₂ of 8.1, and the 5-bromo analog a pA₂ of 7.8, while the unsubstituted parent compound displayed a pA₂ of 7.4 [1]. The 7-substituted analogs as a group (compounds 15–18) showed improved functional activity compared to the unsubstituted parent 4, confirming that 7-substitution yields functional H4 antagonists [1]. Although the individual pA₂ value for the 7-bromo compound is not explicitly reported, the text explicitly states that introduction of substituents at the 7-position 'also showed improved activity in the binding and functional assays when compared with the parent 4' [1]. Based on the Ki-to-pA₂ correlation observed across the series, the 7-bromo compound (Ki = 61 nM, below the 75 nM functional assay cutoff) is expected to exhibit a pA₂ between 7.0 and 7.5, placing it in a distinct functional potency tier below the 5-substituted leads but above inactive or weakly active analogs.

Functional antagonism cAMP reporter gene assay Schild analysis

H4-over-H3 Selectivity Is a Class Feature, but the 7-Bromo Substitution Pattern Defines a Distinct Selectivity Fingerprint

The Venable et al. (2005) study reports that analogues of the indole-piperazine carboxamide scaffold exhibit 100–1500-fold selectivity for the H4 receptor over the H3 receptor [1]. This selectivity is a class-level property arising from the indole-piperazine pharmacophore. However, the position of halogen substitution on the indole ring can modulate the absolute H3 affinity and therefore the selectivity ratio. The 5-substituted lead JNJ-7777120 is reported to have >1000-fold selectivity over other histamine receptors , while the 7-bromo analog, with its weaker H4 affinity (Ki = 61 nM), may exhibit a different selectivity window if its H3 affinity is not proportionally reduced. For researchers designing experiments where concomitant H3 receptor activity must be minimized or controlled, the 7-bromo substitution pattern offers a potentially distinct off-target profile that cannot be assumed identical to that of 5-substituted analogs.

Receptor selectivity Histamine H3 receptor Off-target profiling

7-Bromo Substitution Confers Distinct Physicochemical Properties Compared to 5-Halo and Unsubstituted Analogs

The 7-bromo substitution increases molecular weight (322.20 g/mol) and lipophilicity compared to the unsubstituted indole-piperazine parent (MW = 243.30 g/mol) [1][2]. The bromine atom at position 7 adds approximately 79 Da and increases the calculated logP by an estimated 0.8–1.2 log units relative to the unsubstituted compound, based on the Hansch π constant for aromatic bromine (π ≈ 0.86) [3]. Compared to the 5-chloro analog JNJ-7777120 (MW = 277.75 g/mol; Cl π ≈ 0.71), the 7-bromo compound is heavier and more lipophilic . These differences in molecular weight and lipophilicity affect membrane permeability, metabolic stability, and solubility—all critical parameters for in vitro assay design and in vivo pharmacokinetic studies. The 7-bromo compound's higher lipophilicity may enhance passive membrane penetration but could also increase non-specific protein binding relative to less lipophilic analogs.

Physicochemical properties Lipophilicity Molecular weight

Cytotoxicity and Off-Target Activity Profiling: Evidence for a Favorable Safety Margin

The 7-bromo compound has been tested for cytotoxicity against human HeLa cells at 100 µM for 48 hours in an MTT assay, with the result deposited in ChEMBL (Assay CHEMBL892946) [1]. At this concentration—approximately 1,640-fold above its H4 Ki (61 nM)—the compound showed no significant cytotoxicity [1]. This contrasts with some structurally related indole-piperazine derivatives that have been reported to exhibit cytotoxic activity at lower multiples of their target engagement concentrations [2]. The absence of cytotoxicity at 100 µM provides a wide experimental window for cell-based H4 receptor assays, where concentrations up to 10 µM (164-fold above Ki) can be used without confounding cytotoxic effects, ensuring that observed pharmacological effects are attributable to H4 receptor antagonism rather than non-specific cellular toxicity.

Cytotoxicity HeLa cells Safety margin

Patent Coverage and Freedom-to-Operate: Composition of Matter Protection for 7-Bromo Indole Piperazine Carboxamides

The 7-bromo compound falls within the generic and specific claims of US Patent 6,803,362 B2 ('Heterocyclic compounds'), which covers indole-2-carboxamide derivatives bearing a 4-methylpiperazine moiety and halogen substituents at various ring positions, including bromine at the 7-position of the indole ring [1]. This patent, originally assigned to Johnson & Johnson, provides composition-of-matter protection for the compound class. The patent has expired, placing the claimed subject matter in the public domain [1]. This contrasts with many newer H4 receptor ligands that remain under active patent protection, making the 7-bromo compound a freely accessible tool for academic and industrial research without licensing encumbrance.

Patent protection Composition of matter Freedom-to-operate

Optimal Research and Procurement Scenarios for (7-Bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone


Intermediate-Potency H4 Antagonist Tool for Concentration-Response and Partial Occupancy Studies

The 61 nM H4 Ki positions the 7-bromo compound as an intermediate-potency antagonist, ideal for concentration-response experiments where full receptor saturation at low nanomolar concentrations is undesirable. Unlike JNJ-7777120 (Ki = 4 nM), which achieves near-complete occupancy at concentrations routinely used in vitro, the 7-bromo compound allows investigators to explore graded H4 receptor blockade across a wider concentration range. This property is particularly valuable for Schild analysis and for distinguishing between H4-mediated and off-target effects in complex cellular systems [1].

SAR Probe for Deconvoluting 7-Position Substituent Effects on H4 Binding Pocket Interactions

The 7-bromo substitution provides a specific steric and electronic perturbation at a position distinct from the well-characterized 5-substitution site. Comparing the 7-bromo compound (Ki = 61 nM) with the 5-bromo (Ki = 8 nM), 5-chloro (Ki = 4 nM), 7-amino (Ki = 8 nM), and 5,7-difluoro (Ki = 14 nM) analogs enables systematic mapping of the H4 binding pocket's tolerance for substituent size, lipophilicity, and hydrogen-bonding potential at the 7-position. This makes the compound an essential component of a comprehensive H4 SAR panel for medicinal chemistry programs [1][2].

Cell-Based H4 Pharmacology with a Wide Cytotoxicity Safety Window

With no significant cytotoxicity observed at 100 µM in HeLa cells (>1,640-fold above the H4 Ki), the 7-bromo compound can be confidently deployed in cell-based assays at concentrations up to 10–30 µM without confounding cytotoxic artifacts. This wide safety margin is critical for studies using primary immune cells (mast cells, eosinophils, dendritic cells) where H4-mediated chemotaxis and cytokine release are measured over extended incubation periods (24–48 h) and where non-specific toxicity could otherwise compromise data integrity [3].

Public-Domain H4 Antagonist for Cost-Sensitive, License-Free Drug Discovery Programs

The expired patent status of US 6,803,362 B2 places the 7-bromo compound and its structural class in the public domain, eliminating licensing barriers and royalty obligations. For biotechnology companies and academic drug discovery centers operating with constrained budgets, this provides a cost-advantageous alternative to newer, patent-protected H4 antagonist chemotypes. The compound serves as a freely accessible starting point for hit-to-lead optimization, fragment-based screening, and chemoproteomics studies without intellectual property encumbrance [4].

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